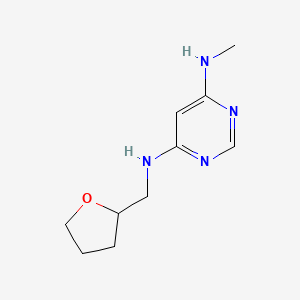![molecular formula C13H23NO4 B1468307 tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate CAS No. 1211510-66-5](/img/structure/B1468307.png)
tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate
Descripción general
Descripción
tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an oxoethoxy moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with an oxoethoxy-containing reagent under specific conditions. One common method is the transesterification reaction, where tert-butyl piperidine-1-carboxylate is reacted with an oxoethoxy ester in the presence of a base such as sodium tert-butoxide . The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale transesterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The oxoethoxy moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxoethoxy moiety can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial products
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate involves its interaction with specific molecular targets. The oxoethoxy moiety can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate: Similar structure with an aminoethoxy moiety.
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Contains a hydroxyethoxy group instead of an oxoethoxy group.
Uniqueness
tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the oxoethoxy moiety allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl 3-(2-oxoethoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-6-4-5-11(9-14)10-17-8-7-15/h7,11H,4-6,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOSHNTXPLOIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone](/img/structure/B1468225.png)

![4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B1468229.png)

![2-(Benzylamino)-3-[4-(dimethylamino)phenyl]-1-propanol](/img/structure/B1468233.png)
![2-[3-(3-Methoxy-2,2-dimethyl-3-oxopropyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468234.png)
![tert-Butyl 4-(3-chlorophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468238.png)

![[6-(3-Fluorophenyl)-3-pyridinyl]-N-{[6-(3-fluorophenyl)-3-pyridinyl]methyl}methanamine](/img/structure/B1468241.png)

![3-[4-(2-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride](/img/structure/B1468244.png)

![6-(tert-Butyl) 3-ethyl 1-tetrahydro-2H-pyran-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B1468247.png)
